(3S)-1,2,3,4-Tetrahydroquinolin-3-ol
Overview
Description
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol is a chiral compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially hydrogenated. The (3S) designation indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,2,3,4-Tetrahydroquinolin-3-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a palladium or platinum catalyst under high pressure and temperature. Another approach involves the use of sodium borohydride or lithium aluminum hydride as reducing agents in the presence of a suitable solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of quinoline derivatives in the presence of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-ol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully hydrogenated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Halogenated quinoline derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinoline-3-ol derivatives, fully hydrogenated quinoline derivatives, and various substituted tetrahydroquinolines.
Scientific Research Applications
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-1,2,3,4-Tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. It is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the hydroxyl group at the 3-position, resulting in different chemical and biological properties.
Quinoline-3-ol: Contains a fully aromatic quinoline ring, differing in reactivity and stability.
2,3-Dihydroquinolin-4(1H)-one: Another partially hydrogenated quinoline derivative with distinct functional groups.
Uniqueness
(3S)-1,2,3,4-Tetrahydroquinolin-3-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 3-position. This configuration imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3S)-1,2,3,4-tetrahydroquinolin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWDJPRIHGCRN-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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